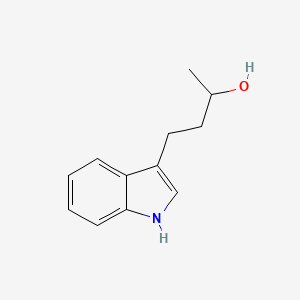

4-(1H-インドール-3-イル)ブタン-2-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-indol-3-yl)butan-2-ol, also known as Serotonin 5-HT receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist for the serotonin 5-HT2A and 5-HT2B receptors, which are involved in various physiological and biochemical processes in the human body.

科学的研究の応用

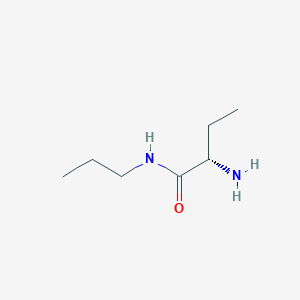

- 根の成長促進: 合成された1,2,4-トリアゾール誘導体のうち、CGR3(4-(1H-インドール-3-イル)ブタン-2-オール誘導体)は、根の成長を促進することにより農薬として機能します。 これは、主根の長さを強化し、内因性ホルモンレベル(IAA、ABA、およびGA₃など)に影響を与え、主根の発達を制御する上で重要な役割を果たします .

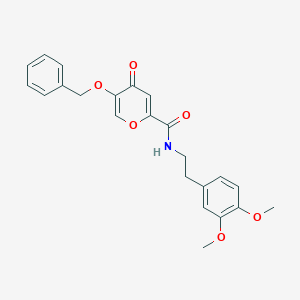

- 化合物1: メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸(4-(1H-インドール-3-イル)ブタン-2-オール誘導体)は、インフルエンザAに対して阻害活性を示します。 そのIC₅₀値は7.53μmol/Lであり、CoxB3ウイルスに対して最高の選択性指数(SI)値(17.1)を示します .

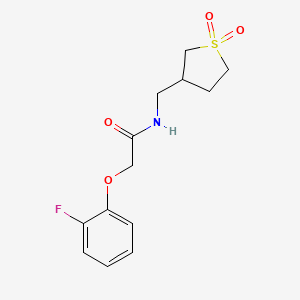

- カスケード反応: 4-(1H-インドール-3-イル)ブタン-2-オールは、塩基促進カスケード反応を受けて、融合β-カルボリンを形成することができます。 アンモニウム塩は窒素源として働き、選択性制御において重要な役割を果たし、2種類のβ-カルボリンを生成します .

農薬および植物成長促進剤

インフルエンザAに対する生物活性

融合β-カルボリンの形成

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific biological activity being exerted.

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-indol-3-yl)butan-2-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

4-(1H-indol-3-yl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPLBXGOXBTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)

![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)